molecular formula C7H6N2O B136889 5-(Hydroxymethyl)nicotinonitrile CAS No. 135124-71-9

5-(Hydroxymethyl)nicotinonitrile

Cat. No.: B136889
CAS No.: 135124-71-9
M. Wt: 134.14 g/mol
InChI Key: MNMDVGJZONSKMO-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)nicotinonitrile is an organic compound with the molecular formula C₇H₆N₂O It is a derivative of nicotinonitrile, characterized by the presence of a hydroxymethyl group at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)nicotinonitrile can be achieved through several methods. One common approach involves the reaction of 5-bromomethyl nicotinonitrile with a suitable hydroxylating agent under controlled conditions. Another method includes the use of 5-chloromethyl nicotinonitrile, which undergoes a nucleophilic substitution reaction with a hydroxyl group donor.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of 5-carboxynicotinonitrile.

    Reduction: The nitrile group can be reduced to form the corresponding amine, 5-(hydroxymethyl)nicotinamide.

    Substitution: The hydroxymethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: 5-Carboxynicotinonitrile

    Reduction: 5-(Hydroxymethyl)nicotinamide

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-(Hydroxymethyl)nicotinonitrile has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.

    Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)nicotinonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The nitrile group can also participate in interactions with nucleophilic sites, affecting the overall biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Nicotinonitrile: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    5-Methyl nicotinonitrile: Contains a methyl group instead of a hydroxymethyl group, leading to different chemical properties and reactivity.

    5-Carboxynicotinonitrile: Formed by the oxidation of 5-(Hydroxymethyl)nicotinonitrile, with a carboxyl group instead of a hydroxymethyl group.

Uniqueness

This compound is unique due to the presence of both a hydroxymethyl group and a nitrile group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-(hydroxymethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-2-6-1-7(5-10)4-9-3-6/h1,3-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMDVGJZONSKMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625599
Record name 5-(Hydroxymethyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135124-71-9
Record name 5-(Hydroxymethyl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135124-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Hydroxymethyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4.2 g (22.34 mmol) of (5-bromopyridin-3-yl)methanol and 5 g (55.84 mmol) of copper cyanide in 22 mL of pyridine is heated for 20 hours in a sealed tube at 160° C. After cooling to room temperature, the medium is taken up in 10 mL of concentrated aqueous ammonia and 30 mL of saturated NH4Cl solution and then stirred for 2 hours. The medium is then extracted with 200 mL of a DCM/iPrOH mixture (85/15), dried over Na2SO4 and then concentrated under reduced pressure and purified by chromatography on a column of silica gel, eluting with a 98/2 DCM/MeOH mixture. 2.13 g of 5-(hydroxymethyl)pyridine-3-carbonitrile are obtained in the form of a white solid.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
22 mL
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solvent
Reaction Step One
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Quantity
30 mL
Type
reactant
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10 mL
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A stirred mixture of 5-hydroxymethyl-3-bromopyridine (8.50 g, 45.2 mmol) and copper (I) cyanide (10.1 g, 11.3 mmol) in pyridine (50 mL) was heated in a sealed pressure reaction vessel at 165° C. for 20 hours. After cooling to 23° C., the mixture was diluted with concentrated ammonium hydroxide (15 mL) and saturated aqueous ammonium chloride (60 mL), after stirring for 2 hours, the mixture was treated with chloroform (50 mL) and allowed to set for 72 hours. The aqueous layer was then extracted with chloroform. The combined organic extracts were dried (MgSO4), filtered, and concentrated in vacuo. The residue was purified by flash chromatography (silica gel, 2 inch column, 4:1 EtOAc:hexane as eluant) followed by crystallization from diethyl ether to afford 5-hydroxymethyl-3-pyridinecarbonitrile (5.42 g, 40.4 mmol, 89% yield): Rf 0.49 (EtOAc); 1H NMR (CDCl3, 200 MHz)δ8.80 (m, 2H), 8.03 (s, 1H), 4.83 (s, 2H).
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
copper (I) cyanide
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

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N#C[Cu]
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